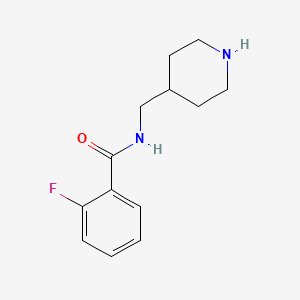

2-Fluoro-N-(piperidin-4-ylmethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1016743-73-9 |

|---|---|

Molecular Formula |

C13H17FN2O |

Molecular Weight |

236.28 g/mol |

IUPAC Name |

2-fluoro-N-(piperidin-4-ylmethyl)benzamide |

InChI |

InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) |

InChI Key |

NBKDHVFTRXTCHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CNC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preclinical in Vitro and in Vivo Pharmacological Evaluation of 2 Fluoro N Piperidin 4 Ylmethyl Benzamide and Its Derivatives

Cell-Based Assays for Target Engagement and Functional Activity

Cell-based assays are fundamental in determining the interaction of a compound with its biological target and the subsequent functional consequences of this interaction.

Receptor Binding Assays (e.g., Radioligand Binding)

Receptor binding assays are employed to measure the affinity of a ligand for a specific receptor. Radioligand binding assays, a common technique, utilize a radioactively labeled ligand to quantify the binding of a test compound to a target receptor. These assays are crucial for determining the potency and selectivity of new compounds.

The affinity of various benzamide (B126) and piperidine (B6355638) derivatives for different receptors has been investigated. For instance, a series of N-alkyl- and N,N-dialkyl-4-[α-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]benzyl]-benzamides were assessed for their binding affinities at µ, δ, and κ opioid receptor subtypes. Several of these compounds demonstrated strong binding to the δ-opioid receptor with IC50 values in the nanomolar range, indicating high selectivity for this receptor subtype.

In another study, piperidine and piperazine-based compounds were evaluated for their affinity to sigma receptors (S1R and S2R) using radioligand binding assays with 3H-pentazocine as the radioligand for S1R. The introduction of a fluorine atom into benzamide derivatives has been shown to increase binding affinity for certain targets, such as cereblon (CRBN), which can be attributed to the unique electronic properties of fluorine.

| Derivative Class | Target Receptor | Radioligand | Key Findings |

| N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides | Opioid (µ, δ, κ) | Not Specified | High affinity and selectivity for the δ-opioid receptor. |

| Piperidine/piperazine-based compounds | Sigma (S1R, S2R) | 3H-pentazocine | Demonstrated binding affinity to sigma receptors. |

| Fluorinated benzamide derivatives | Cereblon (CRBN) | Not Specified | Increased binding affinity compared to non-fluorinated analogs. researchgate.net |

Enzyme Activity Assays

Enzyme activity assays are essential for identifying compounds that can modulate the function of specific enzymes. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of a test compound. Fluorinated compounds, in particular, have been explored as enzyme inhibitors due to the unique properties of the fluorine atom. The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to enhanced binding to an enzyme's active site or participation in the catalytic mechanism, leading to inhibition.

For example, derivatives of benzimidazole (B57391), a heterocyclic moiety sometimes found in conjunction with piperidine structures in medicinal chemistry, have been synthesized and evaluated as inhibitors of enzymes like α-amylase. In one study, a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives were synthesized and showed varying degrees of α-amylase inhibitory activity, with some compounds exhibiting greater potency than the standard drug acarbose. This highlights the potential for piperidine-containing structures to serve as scaffolds for enzyme inhibitors.

The principles of enzyme inhibition by fluoro compounds are well-established. Fluorine's high electronegativity can lead to the formation of stabilized transition state analogue complexes with target enzymes. For instance, 5-fluorinated pyrimidines are known to covalently bind to and inhibit thymidylate synthase. While specific enzyme inhibition data for 2-Fluoro-N-(piperidin-4-ylmethyl)benzamide is not detailed in the provided context, the presence of the fluoro-benzamide moiety suggests that this class of compounds could be investigated for inhibitory activity against various enzymes.

Cell Proliferation and Viability Assays (e.g., HepG2 cells, A549, MDA-MB-231)

Cell proliferation and viability assays are critical for assessing the cytotoxic or anti-proliferative effects of new compounds on cancer cell lines. Commonly used cell lines for such studies include HepG2 (liver carcinoma), A549 (lung carcinoma), and MDA-MB-231 (breast adenocarcinoma).

Several studies have reported the anti-proliferative activities of compounds structurally related to this compound. For instance, a series of 2-(fluorophenyl)-benzimidazole derivatives demonstrated significant antiproliferative activity against A549 and HepG2 cell lines, with some derivatives showing high selectivity towards cancer cells over normal cells.

In another study, N-alkyl-nitroimidazole compounds were evaluated for their antitumor activity against A549 and MDA-MB-231 cell lines. The results indicated that both cell lines were sensitive to these compounds, with the length of the alkyl chain influencing the antitumoral activity against the A549 cell line.

Furthermore, piper amide alkaloids and their synthetic analogues have been evaluated for cytotoxicity against a panel of cancer cell lines, including A549 and MDA-MB-231. Interestingly, many of these compounds were found to be inactive against MDA-MB-231 cells, suggesting a degree of tumor-type selectivity in their antiproliferative effects. tbzmed.ac.ir

| Compound Class | Cell Line | Assay | Key Findings |

| 2-(fluorophenyl)-benzimidazole derivatives | A549, HepG2 | MTT Assay | Significant and selective antiproliferative activity. |

| N-alkyl-nitroimidazole compounds | A549, MDA-MB-231 | MTT Assay | Demonstrated antitumor activity; activity influenced by alkyl chain length in A549 cells. nih.gov |

| Piper amide alkaloids and synthetic analogues | A549, MDA-MB-231 | Not Specified | Generally inactive against MDA-MB-231, suggesting tumor-type selectivity. tbzmed.ac.ir |

Functional Cell Signaling Assays (e.g., GTPγS binding, Ca2+ influx)

Functional cell signaling assays are designed to measure the physiological response of a cell to a compound, providing insights into its mechanism of action as an agonist, antagonist, or inverse agonist.

GTPγS Binding Assays: These assays are a cornerstone for studying G-protein coupled receptors (GPCRs). They measure the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. This functional assay can differentiate between agonists, which stimulate [35S]GTPγS binding, and antagonists or inverse agonists, which block or reduce this stimulation. nih.gov The methodology for GTPγS binding assays is well-established, often utilizing membrane preparations and filtration techniques similar to radioligand binding assays. nih.gov

Ca2+ Influx Assays: Calcium ions (Ca2+) are critical second messengers in a multitude of cellular signaling pathways. Assays that measure changes in intracellular Ca2+ concentration are vital for characterizing compounds that interact with ion channels or GPCRs coupled to Ca2+ signaling. For example, the discovery of T-type calcium channel (Cav3.2) inhibitors involved high-throughput screening to identify compounds that could block calcium influx. A study on N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives, which share a piperazine (B1678402) moiety structurally related to the piperidine in the subject compound, led to the identification of a selective Cav3.2 inhibitor. nih.gov This demonstrates the utility of such assays in identifying modulators of ion channel function.

While specific data for this compound in these functional assays is not available in the provided search results, the structural motifs present in the molecule suggest that it could potentially interact with various GPCRs or ion channels, making these assays relevant for its pharmacological characterization.

In Vivo Efficacy Studies in Relevant Animal Models (Mechanistic Focus)

In vivo studies in animal models are essential to evaluate the physiological and behavioral effects of a compound and to understand its potential therapeutic efficacy.

Models of Neuropsychiatric Disorders

Animal models of neuropsychiatric disorders aim to replicate certain aspects of human conditions such as depression, anxiety, and schizophrenia, providing a platform to test the efficacy of novel therapeutic agents.

Derivatives containing benzimidazole and piperidine rings have been investigated for their antidepressant-like activity. In one study, a series of 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives were evaluated in mice using the tail-suspension test (TST) and the modified forced swimming test (MFST). Several of these compounds significantly reduced the immobility time of the mice, an indicator of antidepressant-like effects. researchgate.net The observed increase in active swimming behavior without affecting climbing performance suggested that the mechanism of action might be related to the serotonergic system. researchgate.net

Furthermore, N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have been synthesized and tested for anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice. tbzmed.ac.ir One of the derivatives demonstrated a significant increase in the latency to the first seizure symptom compared to a standard drug, suggesting potential utility in seizure disorders. tbzmed.ac.ir

While these studies were not conducted on this compound itself, they provide a strong rationale for evaluating this compound and its close analogues in animal models of neuropsychiatric disorders to explore their potential therapeutic applications. The mechanistic insights from such studies, for example, distinguishing between serotonergic and noradrenergic pathways, are crucial for guiding further drug development.

Cancer Xenograft Models

There is no available information from preclinical studies evaluating the efficacy of this compound or its derivatives in cancer xenograft models.

Pain and Inflammatory Models

No preclinical data was found regarding the evaluation of this compound or its derivatives in models of pain and inflammation.

Assessment of Metabolic Stability and Pharmacokinetic Properties in Preclinical Systems

There are no publicly available studies detailing the metabolic stability or pharmacokinetic profile of this compound or its derivatives. This includes a lack of information on in vitro metabolism and the ability of the compound to cross the blood-brain barrier.

Computational and Theoretical Investigations of 2 Fluoro N Piperidin 4 Ylmethyl Benzamide

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how 2-Fluoro-N-(piperidin-4-ylmethyl)benzamide might interact with potential protein targets. The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function.

Research on analogous structures, such as 4-fluoro-N-(piperidin-4-yl)benzamide derivatives, has shown strong binding affinities for targets like the G protein-coupled receptor GPR119, which is implicated in metabolic disorders. researchgate.net In these studies, computational docking revealed binding energies for various analogs ranging from -10.7 to -12.6 kcal/mol, indicating a high potential for stable complex formation. researchgate.net The interactions stabilizing the ligand-protein complex typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the benzamide (B126) moiety's carbonyl oxygen and amide hydrogen are prime candidates for forming hydrogen bonds with amino acid residues in a target's active site, while the fluorophenyl and piperidine (B6355638) rings can engage in hydrophobic and π-stacking interactions. mdpi.comresearchgate.net

The specific interactions are dictated by the topology and amino acid composition of the binding pocket. For instance, the nitrogen atom within the piperidine ring can interact effectively with the active sites of enzymes, potentially forming hydrogen bonds that enhance binding affinity. researchgate.netnih.gov Analysis of these interactions provides a structural hypothesis for the compound's mechanism of action and is the first step in structure-based drug design.

Table 1: Representative Binding Affinities of Analogous Benzamide Derivatives from Molecular Docking Studies This table presents data for analogs to illustrate the typical binding energy range for this class of compounds.

| Analog Compound | Target Protein | Calculated Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| SF1 (analog) | GPR119 (Homology Model) | -11.4 | researchgate.net |

| SF3 (analog) | GPR119 (Homology Model) | -12.6 | researchgate.net |

| SF6 (analog) | GPR119 (Homology Model) | -12.6 | researchgate.net |

| SF8 (analog) | GPR119 (Homology Model) | -10.7 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. nih.gov An MD simulation of this compound docked into a target's active site would reveal the flexibility of the ligand and the protein, as well as the stability of their key interactions.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nanobioletters.comnih.gov These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds. For this compound, DFT can be used to determine its optimized molecular geometry and electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nanobioletters.com The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is invaluable for predicting how the molecule will interact with biological macromolecules. nanobioletters.com

Table 2: Representative Electronic Properties Predicted by Quantum Chemical Calculations This table shows typical parameters that would be calculated for the title compound or its analogs.

| Calculated Property | Typical Value/Interpretation | Reference |

|---|---|---|

| HOMO Energy | Represents electron-donating ability | researchgate.net |

| LUMO Energy | Represents electron-accepting ability | researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. | nanobioletters.com |

| Dipole Moment | Measures the overall polarity of the molecule. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (negative potential) and electron-poor (positive potential) sites for interaction. | nanobioletters.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com A QSAR model can be developed for a series of benzamide-piperidine derivatives to predict the activity of new compounds, including this compound.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, polarizability), topological features (e.g., molecular connectivity indices), and 3D characteristics (e.g., surface area, volume). mdpi.com A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that relates a selection of these descriptors to the observed biological activity. mdpi.com A robust and validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the biological activity of untested compounds and prioritize which derivatives to synthesize and test, thereby saving time and resources. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies for Drug-Like Molecules

| Descriptor Class | Example Descriptors | Information Provided | Reference |

|---|---|---|---|

| Physicochemical | LogP, Molar Refractivity, Polarizability, Surface Tension | Hydrophobicity, size, electronic distribution | mdpi.com |

| Topological | Topological Diameter, Wiener Index | Molecular branching and connectivity | mdpi.com |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule | mdpi.com |

| Constitutional | Molecular Weight, Number of H-bond Donors/Acceptors | Basic molecular composition and potential for H-bonding | mdpi.com |

De Novo Drug Design Approaches Utilizing the Benzamide-Piperidine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. The benzamide-piperidine scaffold present in this compound is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. nih.gov This makes it an excellent starting point for de novo design.

Computational algorithms can use the benzamide-piperidine core as a base fragment and systematically "grow" a new molecule by adding functional groups within the constraints of a target's binding site. The goal is to design novel ligands that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein, thereby improving binding affinity and selectivity. This approach can lead to the discovery of entirely new derivatives that retain the core pharmacophore of the parent compound but possess enhanced activity or improved pharmacokinetic profiles. mdc-berlin.deresearchgate.net By exploring novel chemical space around this validated scaffold, computational design can accelerate the discovery of next-generation therapeutic agents. researchgate.net

Advanced Analytical Techniques for Research on 2 Fluoro N Piperidin 4 Ylmethyl Benzamide

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized compounds like "2-Fluoro-N-(piperidin-4-ylmethyl)benzamide". Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For "this compound," ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorobenzoyl group, the protons of the piperidine (B6355638) ring, and the methylene (B1212753) bridge. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships. For instance, the aromatic protons would appear in the downfield region (typically 7-8 ppm), with their splitting patterns revealing their substitution pattern. The protons on the piperidine ring would appear in the more upfield region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the benzamide (B126) and piperidine moieties. For example, the carbonyl carbon of the amide would be expected to resonate at a significantly downfield chemical shift.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would provide a specific signal for the fluorine nucleus, and its coupling with nearby protons would further confirm the substitution pattern on the benzoyl ring.

As an illustrative example, the ¹H and ¹³C NMR data for a related compound, 4-amino-2-fluoro-N-methylbenzamide, are presented below.

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| 2.98 (d, J = 4.8 Hz, 3H) | 26.63 |

| 4.15 (br s, 2H) | 100.8 (d, J = 28.8 Hz) |

| 6.32 (d, J = 14.3 Hz, 1H) | 110.3 |

| 6.48 (d, J = 8.2 Hz, 1H) | 110.9 (d, J = 3.5 Hz) |

| 6.61 (br s, 1H) | 133.3 (d, J = 4.3 Hz) |

| 7.90 (dd, J = 8.6 Hz, 1H) | 151.4 (d, J = 12.5 Hz) |

| 162.2 (d, J = 244.6 Hz) | |

| 164.3 (d, J = 3.5 Hz) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the C-N stretching and N-H bending (Amide II band). The presence of the aromatic ring and the C-F bond would also give rise to specific absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the piperidine ring, providing further structural confirmation.

Chromatographic Techniques for Purity Assessment and Compound Isolation

Chromatographic methods are essential for the purification of "this compound" after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For "this compound," a reversed-phase HPLC method would likely be developed to assess its purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column, mobile phase, flow rate). The purity would be determined by integrating the peak area of the compound and any impurities detected. For instance, in the analysis of second-generation benzoylpiperidine derivatives, HPLC was used to confirm the purity of the synthesized compounds, with one derivative showing a retention time of 11.351 minutes and a purity of 99%.

Other Chromatographic Techniques

Column Chromatography: This technique is often used for the purification of the crude product after synthesis. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) would be optimized to achieve efficient separation of the desired compound from byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for the preliminary assessment of the purity of a sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. A single crystal of "this compound" would be required for this analysis.

The crystal structure would reveal the conformation of the piperidine ring (likely a chair conformation), the relative orientation of the fluorobenzoyl and piperidinylmethyl moieties, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. For example, the crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate revealed that the piperidine ring adopts a chair conformation and that the molecules are linked by hydrogen bonds involving the water molecule.

An example of crystallographic data for a related fluorinated benzamide, N-(2,4-difluorophenyl)-2-fluorobenzamide, is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₈F₃NO |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 5.6756(3) |

| b (Å) | 4.9829(2) |

| c (Å) | 19.3064(12) |

| β (°) | 91.197(5) |

| V (ų) | 545.88(5) |

Microcalorimetry and Biophysical Techniques for Binding Thermodynamics

To understand the interaction of "this compound" with its biological target, biophysical techniques such as microcalorimetry are employed to determine the thermodynamic parameters of binding.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. By titrating the compound into a solution containing its target protein, ITC can determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. These thermodynamic parameters provide a complete picture of the binding process and can help in understanding the driving forces of the interaction (e.g., whether it is enthalpy-driven or entropy-driven).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor binding events in real-time. It can provide kinetic information about the interaction, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated. SPR is a highly sensitive technique that can be used to study a wide range of interactions.

The data obtained from these advanced analytical techniques are crucial for the comprehensive characterization of "this compound," from confirming its chemical identity to understanding its interactions at a molecular level.

Future Perspectives and Research Challenges for 2 Fluoro N Piperidin 4 Ylmethyl Benzamide

Opportunities in Lead Optimization and Candidate Selection

In the field of drug discovery, lead optimization is a critical phase where a promising compound (a "hit" or "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. For 2-Fluoro-N-(piperidin-4-ylmethyl)benzamide, should initial screenings identify it as a hit for a particular biological target, several avenues for optimization could be explored.

Key strategies would likely involve:

Modification of the Benzamide (B126) Ring: Altering the position of the fluorine atom or introducing other substituents could modulate binding affinity and selectivity for a target protein.

Substitution on the Piperidine (B6355638) Ring: The nitrogen of the piperidine ring is a common site for modification to influence solubility, metabolic stability, and target engagement.

Isosteric Replacements: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties could fine-tune its characteristics.

The process of selecting a preclinical candidate from a series of optimized leads is a multi-parameter challenge. It involves balancing potency with acceptable absorption, distribution, metabolism, and excretion (ADME) properties, as well as minimizing off-target effects and potential toxicity.

Exploration of Novel Therapeutic Indications and Biological Pathways

The benzamide and piperidine moieties are considered "privileged structures" in medicinal chemistry because they are found in a wide array of approved drugs and clinical candidates targeting diverse biological pathways.

Table 1: Potential Therapeutic Areas for Benzamide and Piperidine Derivatives

| Therapeutic Area | Potential Biological Targets or Pathways |

|---|---|

| Oncology | Hypoxia-inducible factor 1 (HIF-1) pathway, various kinases, histone deacetylases (HDACs) |

| Neuroscience | Dopamine (B1211576) receptors, serotonin (B10506) receptors, opioid receptors, ion channels |

| Inflammation | Cytokine signaling pathways, chemokine receptors |

| Infectious Diseases | Bacterial or viral enzymes |

Future research on this compound could involve broad screening against various cell lines and receptor panels to identify novel therapeutic opportunities. The presence of the 2-fluoro substituent, for instance, is a common strategy to enhance metabolic stability and binding interactions, which could confer novel activities.

Development of Advanced Delivery Systems for Preclinical Applications

For a research compound to be effectively studied in preclinical models, it must be formulated in a suitable delivery system. The physicochemical properties of this compound, such as its solubility and permeability, are not publicly documented. Should these properties present challenges, advanced drug delivery systems could be employed. These might include:

Nanoparticle Formulations: Encapsulating the compound in lipid or polymeric nanoparticles to improve solubility and control its release.

Prodrug Approaches: Chemically modifying the molecule into an inactive form that is converted to the active drug within the body, potentially improving absorption or targeted delivery.

Amorphous Solid Dispersions: Creating a stable, amorphous form of the drug with a polymer to enhance its dissolution rate and bioavailability.

The choice of delivery system would be guided by the intended route of administration and the specific preclinical model being used.

Addressing Synthetic Scalability and Cost-Effectiveness in Research

While the synthesis of individual benzamide derivatives for initial screening is often straightforward, developing a scalable and cost-effective synthetic route is crucial for advancing a compound through later stages of preclinical and potentially clinical development. Challenges in the synthesis of this compound could arise from:

The cost and availability of starting materials, such as 2-fluorobenzoic acid and 4-(aminomethyl)piperidine (B1205859) derivatives.

The efficiency and safety of the chemical reactions used for the amide bond formation.

The need for extensive purification steps to achieve the high purity required for biological testing.

Process chemistry research would aim to optimize reaction conditions, minimize the number of synthetic steps, and identify more economical reagents to ensure a sustainable supply of the compound for extensive research.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Modern drug discovery increasingly relies on computational tools, including artificial intelligence (AI) and machine learning (ML), to accelerate the identification and optimization of new drug candidates. smolecule.com These technologies can be applied to a compound like this compound in several ways:

Predictive Modeling: AI algorithms can predict the compound's potential biological activities, pharmacokinetic properties, and toxicity based on its chemical structure. This can help prioritize which experimental studies to conduct.

De Novo Design: Generative AI models can design novel analogues of this compound with improved properties, guiding the next cycle of synthesis and testing.

Target Identification: Machine learning can analyze large biological datasets to identify potential protein targets with which the compound might interact.

The integration of these in silico methods with traditional experimental approaches can significantly reduce the time and cost associated with bringing a new therapeutic from the laboratory to the clinic.

Comprehensive Review of Existing Academic Literature and Patent Landscape

Analysis of Published Research Articles on Benzamide (B126) and Piperidine (B6355638) Analogues

Benzamide derivatives are recognized for their diverse pharmacological activities. researchgate.netsmolecule.com The benzamide structure is a key pharmacophore in a variety of clinically used drugs. Research has demonstrated that substituted benzamides can exhibit a wide range of biological effects, including antipsychotic, antiemetic, and prokinetic activities. The nature and position of substituents on the phenyl ring and the amide nitrogen are crucial in determining the pharmacological profile of these compounds. For instance, fluorine substitution, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity. mdpi.commdpi.com

Similarly, the piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. researchgate.net Its conformational flexibility and ability to present substituents in specific spatial orientations make it a valuable component for designing ligands that can interact with a variety of biological targets. Piperidine derivatives have been successfully developed as analgesics, antihistamines, and antipsychotics, among other therapeutic agents. The substitution at the 4-position of the piperidine ring, as in 2-Fluoro-N-(piperidin-4-ylmethyl)benzamide, is a well-explored chemical space for introducing functionalities that can engage with specific receptor pockets.

The combination of benzamide and piperidine moieties in a single molecule has been a fruitful strategy in drug discovery. A notable example is the design of potent and selective ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of central nervous system (CNS) disorders. The benzamide portion often serves as the primary pharmacophore that interacts with the receptor, while the piperidine group can influence solubility, pharmacokinetic properties, and target selectivity.

Research on N-(piperidin-4-yl)benzamide derivatives has highlighted their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which could have implications for cancer therapy. researchgate.netnih.gov Studies have shown that modifications to both the benzamide and piperidine rings can significantly impact the biological activity of these compounds. nih.gov For example, the introduction of various substituents on the benzamide ring has been explored to optimize the antitumor activity of these derivatives. researchgate.net

The following table summarizes the observed biological activities of various benzamide and piperidine analogues, providing a context for the potential therapeutic applications of this compound.

| Compound Class | Observed Biological Activities | Key Structural Features | Therapeutic Areas of Interest |

| Substituted Benzamides | Antipsychotic, Antiemetic, Prokinetic, Antitumor | Varied substitutions on the phenyl ring and amide nitrogen | CNS Disorders, Oncology, Gastroenterology |

| Piperidine Derivatives | Analgesic, Antihistaminic, Antipsychotic | Diverse substitutions on the piperidine ring | Pain Management, Allergy, CNS Disorders |

| N-(piperidin-4-yl)benzamides | HIF-1 Pathway Activation, Antitumor | Benzamide linked to the 4-position of the piperidine ring | Oncology |

| N-benzyl piperidine derivatives | Antimicrobial | Benzyl group attached to the piperidine nitrogen | Infectious Diseases |

Review of Relevant Patent Filings Pertaining to the Chemical Class

The patent landscape for benzamide and piperidine derivatives is extensive, reflecting the intense interest of the pharmaceutical industry in this chemical class. A review of relevant patent filings reveals a focus on the development of novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles for a wide range of therapeutic indications.

Patents in this area often claim novel substituted benzamide and piperidine derivatives and their use in treating diseases such as schizophrenia, bipolar disorder, depression, anxiety, and sleep disorders. google.com These patents frequently describe the synthesis of extensive libraries of compounds and provide data on their in vitro and in vivo pharmacological activity. The claims in these patents are often broad, covering a wide range of substituents on both the benzamide and piperidine moieties.

For instance, patents have been filed for N-azacycloalkyl-N-aralkyl carbamides and carboxylic acid amides, which are structurally related to this compound, for their potential in inhibiting monoamine receptors, including the serotonin 5-HT2A receptor. google.com These compounds are proposed for the treatment of neuropsychiatric and neurodegenerative disorders. google.com

Another area of significant patent activity is the development of N-piperidinylbenzamide derivatives for the treatment of cardiovascular diseases. google.com These patents disclose compounds that are designed to modulate lipid levels and are intended for the treatment of conditions such as atherosclerosis and hyperlipidemia. google.com

The patent literature also includes filings for piperidinyl indole (B1671886) derivatives as inhibitors of complement factor B, with potential applications in the treatment of age-related macular degeneration and other ophthalmic diseases. google.com This highlights the versatility of the piperidine scaffold in the design of inhibitors for various protein targets.

Furthermore, patents have been granted for substituted N-methyl-N-(4-(4-(1H-benzimidazol-2-yl-amino) piperidin-1-yl)-2-(aryl) butyl) benzamides for the treatment of allergic diseases. justia.com This demonstrates the utility of incorporating the benzamide-piperidine scaffold into more complex molecular architectures to achieve specific therapeutic effects.

The following table provides an overview of the therapeutic areas and mechanisms of action targeted in representative patents for benzamide and piperidine analogues.

| Patent Focus | Therapeutic Area | Mechanism of Action | Key Structural Motifs |

| N-azacycloalkyl-N-aralkyl carbamides | Neuropsychiatric Disorders | Monoamine Receptor Inhibition | Benzamide/Carbamide linked to a nitrogen-containing heterocycle |

| N-piperidinylbenzamide derivatives | Cardiovascular Diseases | Lipid Level Modulation | Benzamide linked to a piperidine ring |

| Piperidinyl indole derivatives | Ophthalmic Diseases | Complement Factor B Inhibition | Piperidine linked to an indole moiety |

| Substituted N-methyl-N-(...)-benzamides | Allergic Diseases | Not specified | Complex benzamide and piperidine-containing structures |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the extensive research and patenting activity surrounding benzamide and piperidine analogues, a significant knowledge gap exists specifically for the compound this compound. There is a notable absence of published scientific literature and patent filings that specifically describe the synthesis, characterization, and biological evaluation of this exact molecule. This lack of data presents a clear opportunity for novel research.

The primary knowledge gap is the complete absence of data on the biological activity of this compound. While the activities of related compounds suggest potential applications in areas such as CNS disorders, oncology, and cardiovascular diseases, the specific pharmacological profile of this compound remains unknown. It is unclear which biological targets it may interact with and what its potency and selectivity might be.

Furthermore, there is no published information on the synthesis of this compound. While general methods for the synthesis of N-substituted benzamides and piperidines are well-established, an optimized and characterized synthetic route for this specific compound has not been reported. prepchem.com

The structure-activity relationships (SAR) for this particular substitution pattern are also unexplored. The presence of a fluorine atom at the 2-position of the benzamide ring is known to influence the conformation of the molecule and its electronic properties, which can have a profound impact on its biological activity. mdpi.commdpi.com However, without experimental data, the precise effects of this substitution in the context of the N-(piperidin-4-ylmethyl)benzamide scaffold are purely speculative.

Unexplored research avenues for this compound include:

Synthesis and Characterization: The development of an efficient and scalable synthesis for the compound, followed by its full analytical characterization.

In Vitro Pharmacological Profiling: A broad screening of the compound against a panel of biologically relevant targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify its primary mechanism of action.

Structure-Activity Relationship Studies: The synthesis and evaluation of a series of analogues with variations in the substitution pattern on both the benzamide and piperidine rings to establish a clear SAR.

Pharmacokinetic and Metabolic Profiling: An investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like characteristics.

In Vivo Efficacy Studies: Following the identification of a promising in vitro profile, the evaluation of the compound in relevant animal models of disease to determine its therapeutic potential.

Strategic Implications for Future Research and Development

The identified knowledge gaps for this compound have significant strategic implications for future research and development in this area. The lack of existing data means that any research conducted on this compound has the potential to be highly novel and could lead to the discovery of new intellectual property.

A strategic approach to the research and development of this compound should begin with a focused effort on its synthesis and initial biological screening. Given the known activities of related compounds, a primary focus on CNS targets, such as dopamine and serotonin receptors, as well as cancer-related pathways like HIF-1, would be a logical starting point.

From a patent strategy perspective, the novelty of this compound is a significant advantage. If this compound is found to possess valuable biological activity, it could be the subject of a strong composition of matter patent. Furthermore, any novel synthetic methods developed for its preparation could also be patentable.

Collaboration between academic and industrial researchers could be a highly effective strategy for advancing the study of this compound. Academic labs could focus on the initial synthesis, characterization, and exploratory biological screening, while pharmaceutical companies could provide the resources and expertise for more extensive preclinical and clinical development.

Q & A

Q. What synthetic routes are available for 2-Fluoro-N-(piperidin-4-ylmethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with piperidin-4-ylmethylamine. A common approach includes:

Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.

Amide bond formation : React the activated ester with piperidin-4-ylmethylamine under inert conditions (e.g., nitrogen atmosphere) in solvents such as DCM or DMF.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Activation | EDCI, HOBt, DMF, RT, 12h | 85 | 95% |

| Coupling | Piperidin-4-ylmethylamine, DCM, 0°C → RT, 24h | 78 | 98% |

Q. How is the structural identity of this compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzamide backbone and piperidine substitution. Key peaks:

- H: δ 8.1–7.4 (aromatic protons), δ 3.2–2.8 (piperidine CH), δ 1.7–1.2 (piperidine ring protons).

- F NMR: δ -110 to -115 ppm (C-F coupling) .

- X-ray Crystallography : Monoclinic space group (e.g., P2/n) with unit cell parameters (a, b, c, β) and hydrogen-bonding networks .

- Mass Spectrometry : ESI-MS m/z calculated for CHFNO: 249.12; observed: 249.1 [M+H] .

Q. What purification strategies are effective for removing byproducts in the synthesis?

- Methodological Answer :

- Chromatography : Use gradient elution (e.g., 20% → 50% ethyl acetate in hexane) to separate unreacted starting materials and side products.

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity.

- TLC Monitoring : Track reaction progress using silica plates (visualization under UV 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Modify the fluorine position (ortho/meta/para) or piperidine N-substituents to assess effects on target binding.

- Biological Assays : Test analogs against enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR.

- Table 2 : Example SAR Data

| Analog | Modification | IC (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent | None | 150 | 12 |

| Analog 1 | 3-Fluorine | 90 | 8 |

| Analog 2 | Piperidine N-methyl | 300 | 25 |

Q. What computational approaches are suitable for predicting target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., serotonin receptors).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

Q. How can in vitro and in vivo pharmacokinetic properties be evaluated?

- Methodological Answer :

- In Vitro :

- Metabolic stability: Incubate with liver microsomes; measure half-life via LC-MS.

- Permeability: Use Caco-2 cell monolayers to assess P values.

- In Vivo :

- Administer orally to rodents; collect plasma samples for bioavailability studies (AUC calculation) .

Q. What protocols ensure safe handling and stability during storage?

- Methodological Answer :

- Storage : Keep under argon at -20°C in amber vials to prevent hydrolysis/oxidation.

- Stability Tests : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. How can enantiomeric purity be assessed if chiral centers are present?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.